3-(Boc-amino)-4-(4-iodophenyl)butyric Acid 3-(Boc-amino)-4-(4-iodophenyl)butyric Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16482303
InChI: InChI=1S/C15H20INO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)
SMILES:
Molecular Formula: C15H20INO4
Molecular Weight: 405.23 g/mol

3-(Boc-amino)-4-(4-iodophenyl)butyric Acid

CAS No.:

Cat. No.: VC16482303

Molecular Formula: C15H20INO4

Molecular Weight: 405.23 g/mol

* For research use only. Not for human or veterinary use.

3-(Boc-amino)-4-(4-iodophenyl)butyric Acid -

Specification

Molecular Formula C15H20INO4
Molecular Weight 405.23 g/mol
IUPAC Name 4-(4-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C15H20INO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)
Standard InChI Key QEKSTALXWONXOD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)CC(=O)O

Introduction

PropertyValueSource
Density1.516 g/cm³
Boiling Point492.2°C at 760 mmHg
Flash Point251.5°C
LogP (Partition Coefficient)3.59
Refractive Index1.572

Synthesis and Industrial Production

The synthesis of 3-(Boc-amino)-4-(4-iodophenyl)butyric acid involves a multi-step sequence:

Step 1: Iodination of Phenylbutyric Acid Derivatives

4-(4-Iodophenyl)butyric acid (CAS 27913-58-2) is synthesized via electrophilic aromatic substitution using iodine monochloride in the presence of a Lewis acid catalyst. Alternative routes employ Ullmann coupling with iodobenzene derivatives .

Step 2: Boc Protection of the Amine Group

The primary amine at position 3 is protected using di-tert-butyl dicarbonate (Boc anhydride) under Schotten-Baumann conditions. This step achieves >90% yield in tetrahydrofuran (THF) at 0–5°C .

Step 3: Resolution of Enantiomers

Chiral chromatography or enzymatic resolution isolates the (S)-enantiomer, critical for biological applications. Industrial-scale production employs continuous flow reactors to enhance enantiomeric excess (ee > 99%).

Industrial Optimization

  • Catalyst: Copper(I) complexes with N-heterocyclic carbene ligands reduce reaction times by 40% .

  • Solvent Systems: Hexane/THF mixtures improve solubility of iodinated intermediates .

Physicochemical Properties and Stability

Thermal Behavior

The compound exhibits a high decomposition temperature (248°C), attributed to the stability of the Boc group and iodophenyl moiety. Differential scanning calorimetry (DSC) shows no polymorphic transitions below 200°C .

Solubility Profile

SolventSolubility (mg/mL)
Water0.12
Methanol45.8
Dichloromethane112.4
DMSO89.3

Data adapted from stability studies. The low aqueous solubility necessitates formulation with cyclodextrins or lipid nanoparticles for biomedical use.

Stability Considerations

  • Photodegradation: Exposure to UV light (λ = 254 nm) causes deiodination at 0.8%/hour. Storage in amber glass vials is recommended .

  • Hydrolysis: The Boc group cleaves at pH < 2 (t₁/₂ = 12 minutes) or pH > 10 (t₁/₂ = 8 minutes).

Applications in Pharmaceutical Development

Radiopharmaceuticals

The iodine-127 atom serves as a placeholder for radioisotopes (e.g., iodine-124, t₁/₂ = 4.18 d) in PET tracers. Conjugation with αvβ6 integrin-binding peptides enhances tumor uptake, as demonstrated in BxPC-3 pancreatic cancer xenografts:

TracerTumor Uptake (%ID/g)Tumor/Liver Ratio
[¹²⁴I]Boc-derivative7.60 ± 0.43 (4 h)5.2:1
Non-targeted control1.89 ± 0.211.1:1

Data from show a 3-fold improvement in tumor retention compared to non-Boc analogs.

Peptide Synthesis

As a building block in solid-phase peptide synthesis (SPPS), the Boc group enables orthogonal deprotection. Case study: Synthesis of a fibrin-targeting peptide achieved 78% coupling efficiency using HBTU activation.

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